2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring two distinct pharmacophores: a 1,2,4-oxadiazole ring and a 2,3-dihydropyridazin-3-one core. The oxadiazole moiety is substituted with a 3,5-dimethoxyphenyl group at position 3, while the dihydropyridazinone ring is functionalized with a 4-ethoxyphenyl group at position 4.
The 1,2,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The 3,5-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may influence solubility and intermolecular interactions.
While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., dihydropyridazinones and oxadiazoles) are frequently explored as kinase inhibitors, anti-inflammatory agents, or antimicrobials.
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-4-31-17-7-5-15(6-8-17)20-9-10-22(28)27(25-20)14-21-24-23(26-32-21)16-11-18(29-2)13-19(12-16)30-3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUJVZLXNKLYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
*Note: The molecular weight for the imidazo[1,2-a]pyridine derivative was misreported as "51%" in the evidence, likely a translation error.
Key Observations:
Core Heterocycles: The target compound’s dihydropyridazinone core is shared with the triazole derivative in , but differs from the imidazo[1,2-a]pyridine system in . The 1,2,4-oxadiazole in the target compound is more electronegative than the 1,2,4-triazole in , which may alter hydrogen-bonding capacity and metabolic stability.
Substituent Effects: The 4-ethoxyphenyl group in the target compound increases hydrophobicity compared to the phenyl group in the triazole analogue. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
For example, describes a procedure using 1,4-dioxane and triethylamine for heterocycle formation, which may be applicable.
Physicochemical and Pharmacological Implications
Table 2: Functional Group Impact on Properties
Analysis:
- Solubility : The target compound’s ethoxy and methoxy groups may improve solubility in polar solvents compared to the triazole derivative’s hydrophobic sulfanyl group.
- Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions, whereas the triazole is more stable, suggesting differences in pharmacokinetics.
- Bioactivity: Dihydropyridazinones are commonly investigated as PDE4 or COX-2 inhibitors. The triazole analogue’s sulfanyl group could confer antioxidant properties, while the target’s dimethoxyphenyl group might enhance binding to aromatic receptor pockets.
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